4-bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene
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Overview
Description
4-bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene: is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a bromine atom, a but-3-yn-1-yloxy group, and a methyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 4-bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene typically begins with commercially available starting materials such as 4-bromo-2-methylphenol and but-3-yn-1-ol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation of sensitive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The alkyne group in the but-3-yn-1-yloxy moiety can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 4-azido-1-(but-3-yn-1-yloxy)-2-methylbenzene, 4-thio-1-(but-3-yn-1-yloxy)-2-methylbenzene, etc.
Oxidation Products: 4-bromo-1-(but-3-yn-1-yloxy)-2-methylbenzoic acid.
Reduction Products: 4-bromo-1-(but-3-en-1-yloxy)-2-methylbenzene or 4-bromo-1-(butyl-1-yloxy)-2-methylbenzene.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene is used as a building block for the synthesis of more complex molecules. Its unique substituents allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme-catalyzed reactions. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The but-3-yn-1-yloxy group can participate in covalent bonding with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and methyl group can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(but-3-yn-1-yloxy)benzene: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
4-bromo-1-(prop-2-yn-1-yloxy)-2-methylbenzene: Has a shorter alkyne chain, which may influence its physical properties and reactivity.
4-chloro-1-(but-3-yn-1-yloxy)-2-methylbenzene:
Uniqueness
4-bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene is unique due to the combination of its substituents. The presence of the bromine atom, but-3-yn-1-yloxy group, and methyl group imparts distinct chemical properties that can be exploited in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
CAS No. |
1341388-03-1 |
---|---|
Molecular Formula |
C11H11BrO |
Molecular Weight |
239.1 |
Purity |
91 |
Origin of Product |
United States |
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